![molecular formula C18H25N5O2S B5498356 5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5498356.png)
5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine is a chemical compound with potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. This compound is also known by its chemical name, TAK-659, and is currently being studied extensively for its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways involved in cell proliferation and survival. Specifically, TAK-659 targets the PI3K delta and BTK signaling pathways, which are known to be dysregulated in cancer cells and immune cells. By inhibiting these pathways, TAK-659 can induce apoptosis (programmed cell death) in cancer cells and modulate immune responses in the body.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that TAK-659 can inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase enzymes. In vivo studies have shown that TAK-659 can inhibit tumor growth and improve survival rates in animal models of cancer. Additionally, TAK-659 has been shown to modulate immune responses in the body, including the activation of T cells and the inhibition of B cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its specificity for the PI3K delta and BTK signaling pathways. This specificity allows researchers to study the effects of TAK-659 on these pathways in isolation, without interference from other signaling pathways. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for in vivo studies.
One of the limitations of TAK-659 for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TAK-659 has been shown to have some off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for cancer. Preclinical studies have shown promising results in animal models of cancer, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in human patients.
Another area of interest is the development of TAK-659 as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that TAK-659 can modulate neuroinflammation and improve cognitive function in animal models of these diseases.
Finally, there is interest in further elucidating the mechanism of action of TAK-659 and its effects on other signaling pathways in the body. This research could lead to the development of more specific and effective therapeutic agents based on the structure and function of TAK-659.
Métodos De Síntesis
The synthesis of TAK-659 involves a multistep process that begins with the reaction of 2-chloro-4-iodopyrimidine with N-propylpiperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product, TAK-659. This synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In neurology, TAK-659 has been studied for its potential to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In psychiatry, TAK-659 has been studied for its potential to treat mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
5-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-N-propylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-2-8-19-18-20-13-16(14-21-18)15-22-9-11-23(12-10-22)26(24,25)17-6-4-3-5-7-17/h3-7,13-14H,2,8-12,15H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJNEWMIXJIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-N-propyl-2-pyrimidinamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.